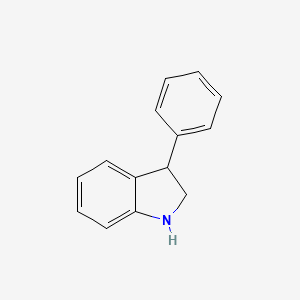

3-phenyl-2,3-dihydro-1H-indole

Descripción general

Descripción

“3-Phenyl-2,3-dihydro-1H-indole” is a chemical compound with the molecular formula C14H13N . It is a type of indole derivative, which are aromatic heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding, and draws upon readily available building blocks .

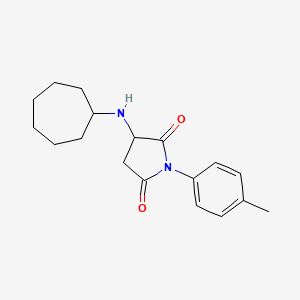

Molecular Structure Analysis

Indole is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The structure of indole derivatives can be viewed using computational methods .

Chemical Reactions Analysis

Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives . They undergo various chemical reactions, including electrophilic substitution, due to excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . They are aromatic due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .

Aplicaciones Científicas De Investigación

Solubility and Thermodynamic Modeling

3-Phenyl-2,3-dihydro-1H-indole is an important chemical intermediate in organic syntheses. A study by Liu et al. (2020) measured the solubility of 2-phenyl-1H-indole (a related compound) in various organic solvents, providing insight into the solubility behavior of similar indole derivatives. They utilized the gravimetric method and correlated the experimental solubility data with thermodynamic models, which is crucial for understanding the mixing and dissolution processes of these compounds in different solvents (Liu, Chen, An, & Li, 2020).

Biological Properties and Structural Analysis

Indoles, including variants like this compound, are significant due to their diverse biological properties. Geetha et al. (2019) synthesized and characterized a compound containing an indole nucleus, noting its potential anti-tumor and anti-inflammatory activities. This highlights the role of indole derivatives in pharmacology and their interactions with DNA and proteins (Geetha et al., 2019).

Antimicrobial and Eco-Friendly Fungicides

The antimicrobial properties of indole derivatives have been explored in several studies. Singh and Nagpal (2005) investigated indole-2,3-dione derivatives for their potential as eco-friendly fungicides and bactericides. Their study underscores the pharmacodynamic significance of such compounds, especially in the context of less toxic alternatives to traditional fungicides (Singh & Nagpal, 2005).

Chemical Synthesis and Catalysis

Indole derivatives are pivotal in chemical synthesis and catalysis. Various studies have focused on the synthesis of indole-based compounds and their applications in different chemical reactions. For instance, Zidar et al. (2020) examined 3-methyl-2-phenyl-1H-indoles for their antiproliferative activity, demonstrating the potential of indole-based compounds in medicinal chemistry (Zidar et al., 2020).

Corrosion Inhibition

Indole compounds have also been studied for their application in corrosion inhibition. Verma et al. (2016) explored 3-amino alkylated indoles as inhibitors for steel corrosion, highlighting an industrial application of indole derivatives (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

Mecanismo De Acción

Target of Action

3-Phenyl-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple pathways

Pharmacokinetics

Molecular docking simulation results suggest that some indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .

Result of Action

Indole derivatives have been shown to exhibit a wide range of biological activities , suggesting that this compound may have similar effects

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is of interest to researchers . The addition of the indole nucleus to medicinal compounds that are biologically active has made it an important heterocyclic compound having broad-spectrum biological activities .

Análisis Bioquímico

Biochemical Properties

3-Phenyl-2,3-dihydro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes . Additionally, this compound can bind to specific receptors, modulating signal transduction pathways and altering cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound can modulate metabolic pathways, impacting the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization . Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound may localize to specific compartments or organelles, influencing its activity and function. The compound’s distribution can also affect its accumulation and potential toxicity in different tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the mitochondria, affecting cellular energy production and metabolism.

Propiedades

IUPAC Name |

3-phenyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-9,13,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBKGXQZXZXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448783 | |

| Record name | 3-phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62236-19-5 | |

| Record name | 3-phenyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

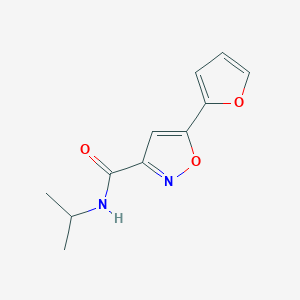

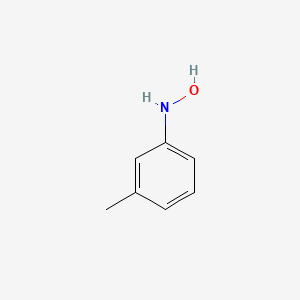

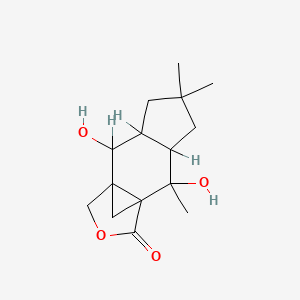

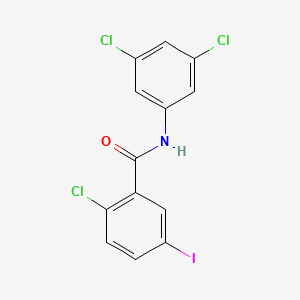

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[N-(benzenesulfonyl)-N-(3-bromophenyl)glycyl]amino}benzoate](/img/structure/B1658730.png)

![ethyl 2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658735.png)

![Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate](/img/structure/B1658738.png)

![5-(4-Ethylphenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1658744.png)

![5-[(5-Methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658748.png)